molecular formula C10H15NS B13429072 4-(5-Methylthiophen-2-yl)piperidine

4-(5-Methylthiophen-2-yl)piperidine

Cat. No.: B13429072
M. Wt: 181.30 g/mol
InChI Key: UNMXDRCRVLREHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-Methylthiophen-2-yl)piperidine is a compound that belongs to the class of heterocyclic organic compounds. It features a piperidine ring, which is a six-membered ring containing one nitrogen atom, and a thiophene ring, which is a five-membered ring containing one sulfur atom. The presence of a methyl group on the thiophene ring adds to its unique chemical properties.

Preparation Methods

The synthesis of 4-(5-Methylthiophen-2-yl)piperidine can be achieved through various synthetic routes. One common method involves the reaction of 5-methylthiophene-2-carboxylic acid with piperidine in the presence of a dehydrating agent such as thionyl chloride. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Mechanism of Action

The mechanism of action of 4-(5-Methylthiophen-2-yl)piperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may act as an inhibitor of certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Properties

Molecular Formula

C10H15NS

Molecular Weight

181.30 g/mol

IUPAC Name

4-(5-methylthiophen-2-yl)piperidine

InChI

InChI=1S/C10H15NS/c1-8-2-3-10(12-8)9-4-6-11-7-5-9/h2-3,9,11H,4-7H2,1H3

InChI Key

UNMXDRCRVLREHE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C2CCNCC2

Origin of Product

United States

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